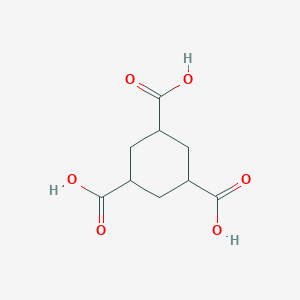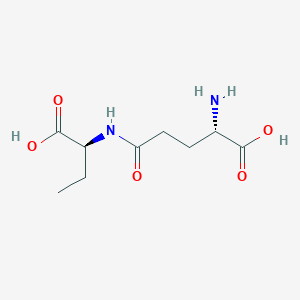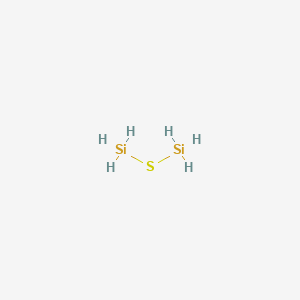
Silylsulfanylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silylsulfanylsilane is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a type of organosilicon compound that contains both sulfur and silicon atoms in its structure.
Wissenschaftliche Forschungsanwendungen
Silylsulfanylsilane has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. It has been used as a reagent in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Silylsulfanylsilane has also been used as a precursor for the synthesis of silicon-based materials such as silicon carbide and silicon nitride.
Wirkmechanismus
The mechanism of action of silylsulfanylsilane is not well understood, but it is believed to involve the formation of covalent bonds with other molecules through its silicon and sulfur atoms. This can lead to changes in the chemical and physical properties of the molecules, resulting in new compounds with different properties.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of silylsulfanylsilane. However, studies have shown that it is relatively non-toxic and does not cause significant adverse effects in laboratory animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of silylsulfanylsilane is its versatility as a reagent in organic synthesis. It can be used in a wide range of reactions and can lead to the formation of a variety of compounds with different properties. However, one of the limitations of silylsulfanylsilane is its sensitivity to air and moisture, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several potential future directions for research on silylsulfanylsilane. One area of interest is the development of new synthetic methods for producing silylsulfanylsilane and its derivatives. Another area of interest is the investigation of its potential applications in materials science, such as the synthesis of new silicon-based materials with unique properties. Additionally, further studies on the mechanism of action and biological effects of silylsulfanylsilane could lead to the development of new therapeutic agents or diagnostic tools.
Synthesemethoden
Silylsulfanylsilane can be synthesized through a variety of methods, including the reaction of dichlorosilane with thiourea, the reaction of trichlorosilane with sodium hydrosulfide, and the reaction of chlorosilanes with thiols. The most commonly used method for synthesizing silylsulfanylsilane is the reaction of dichlorosilane with thiourea in the presence of a base such as potassium hydroxide.
Eigenschaften
CAS-Nummer |
16544-95-9 |
|---|---|
Produktname |
Silylsulfanylsilane |
Molekularformel |
H6SSi2 |
Molekulargewicht |
94.29 g/mol |
IUPAC-Name |
silylsulfanylsilane |
InChI |
InChI=1S/H6SSi2/c2-1-3/h2-3H3 |
InChI-Schlüssel |
FGEJJBGRIFKJTB-UHFFFAOYSA-N |
SMILES |
[SiH3]S[SiH3] |
Kanonische SMILES |
[SiH3]S[SiH3] |
Synonyme |
disilylsulphide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



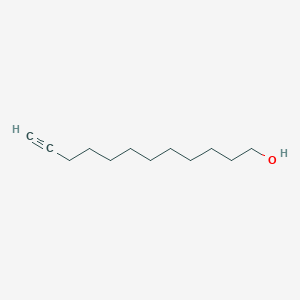
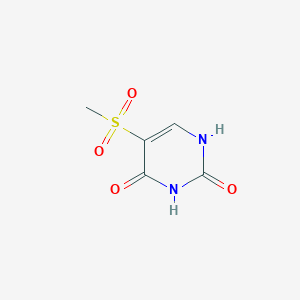
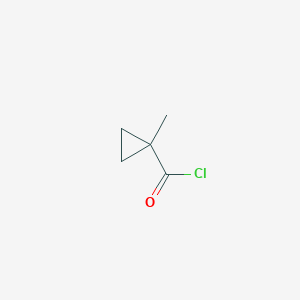
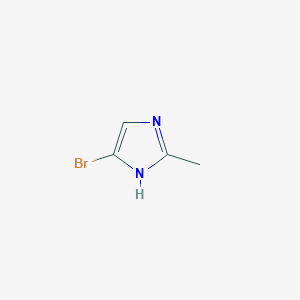
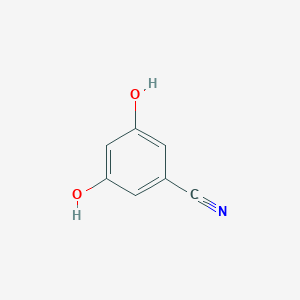


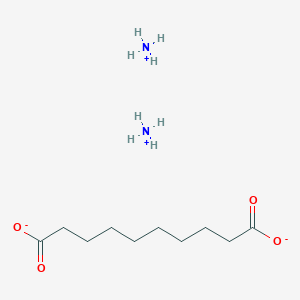
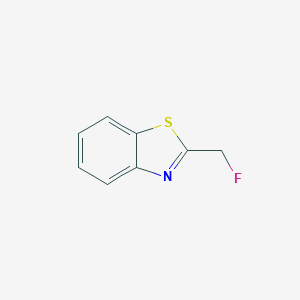
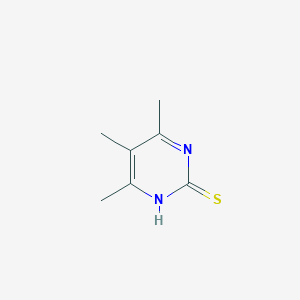
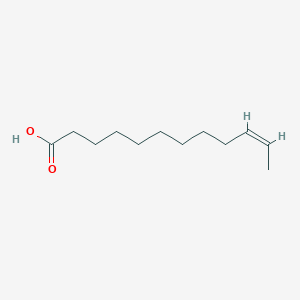
![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)
